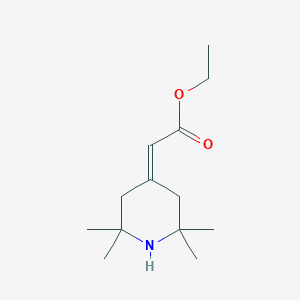

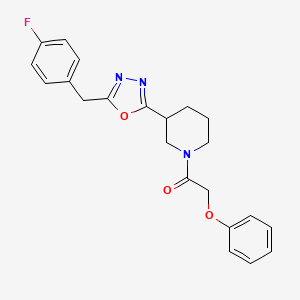

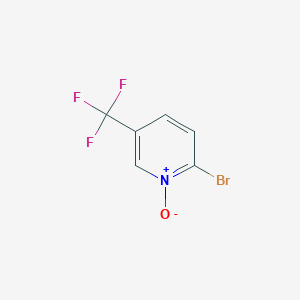

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide, also known as DPP-4 inhibitor, is a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which are responsible for regulating glucose homeostasis.

Aplicaciones Científicas De Investigación

Formation and Reactivity of Polysubstituted Derivatives

Studies have explored the formation of polysubstituted pyridin-2-one derivatives through reactions involving 3-oxobutanamide with α,β-ethylenic ketones and amides. These reactions lead to the creation of new di-, tetra-, and hexa-hydropyridin-2-one derivatives, with the degree of unsaturation of the product depending on the experimental conditions (OrsquoCallaghan et al., 1997).

Stereoselective Synthesis and Photocyclization

Another area of interest is the stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones. This process demonstrates the mechanistic implications for the Norrish/Yang reaction, providing valuable insights into the synthesis of chiral compounds and the role of hydrogen bonding in stereodirecting effects (Griesbeck & Heckroth, 2002).

Rhodium-Catalyzed Conjugate Addition Reactions

The rhodium-catalyzed conjugate addition of arylboronic acids to 4-oxobutenamides has been shown to provide high regio- and enantioselectivity, demonstrating the potential for selective derivatization in synthetic chemistry (Zigterman et al., 2007).

Environmental and Analytical Applications

Research also delves into the environmental and analytical implications of compounds structurally related to N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide. For instance, the study of indoor and outdoor air concentrations of perfluoroalkyl sulfonamides and polybrominated diphenyl ethers provides insights into the environmental behavior of persistent organic pollutants (Shoeib et al., 2004).

Biocatalytic Synthesis

The biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid using "thio-disguised" precursors and oxynitrilase catalysis highlights the potential of biocatalysis in achieving high enantioselectivity in synthetic organic chemistry (Fechter et al., 2007).

Propiedades

IUPAC Name |

N-(1-cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O2/c1-2-3-11(9-18)19-15(21)7-6-14(20)10-4-5-12(16)13(17)8-10/h4-5,8,11H,2-3,6-7H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUFZGZBASLMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)CCC(=O)C1=CC(=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanobutyl)-4-(3,4-difluorophenyl)-4-oxobutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

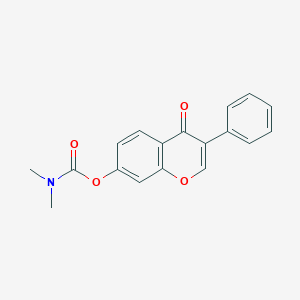

![N-(3-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2720002.png)

![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)

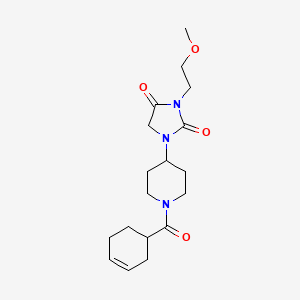

![4-(4-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)

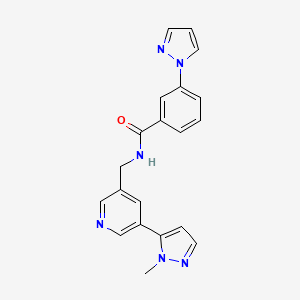

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)